

Technical Whitepaper: Spectroscopic Characterization & Quality Control of 4-Cyclopropyl-2-fluorobenzaldehyde

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | 4-Cyclopropyl-2-fluorobenzaldehyde |
| CAS No.: | 946118-82-7 |
| Cat. No.: | B1428004 |

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Executive Summary & Compound Identity

4-Cyclopropyl-2-fluorobenzaldehyde is a critical pharmacophore intermediate, often utilized in the synthesis of PARP inhibitors and kinase modulators. Its structural uniqueness lies in the orthogonality of the electron-withdrawing ortho-fluorine atom and the electron-donating para-cyclopropyl ring. This "push-pull" electronic character creates a distinct spectroscopic signature essential for purity verification during drug development.[1]

This guide provides a comprehensive spectroscopic profile, synthesis workflow, and quality control (QC) protocols.[1]

Chemical Identity

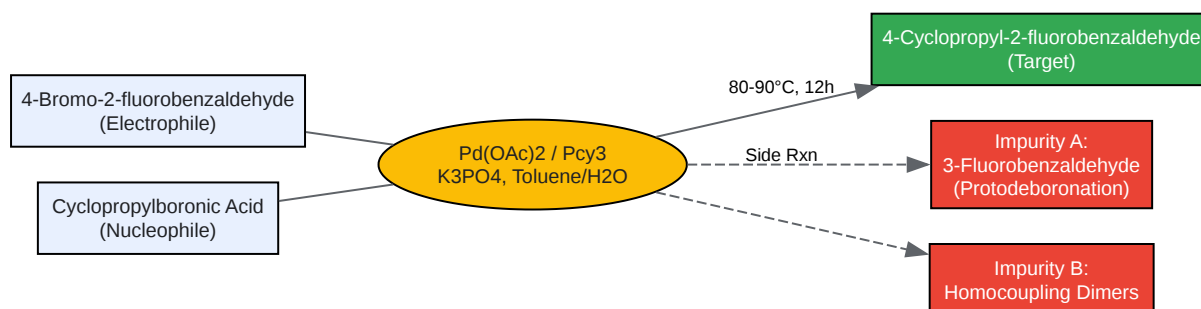
| Parameter | Detail |
|--------------------|---|
| IUPAC Name | 4-Cyclopropyl-2-fluorobenzaldehyde |
| CAS Number | 946118-82-7 |
| Molecular Formula | C ₁₀ H ₉ FO |
| Molecular Weight | 164.18 g/mol |
| Appearance | Colorless to pale yellow liquid (at RT) |
| Solubility | Soluble in DCM, Chloroform, Methanol; Insoluble in Water |
| Key Isomer Warning | Distinct from 2-cyclopropyl-4-fluorobenzaldehyde (CAS 1697223-54-3) and the amine derivative (CAS 1345413-20-8).[2][3][4] |

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities like protodeboronated byproducts.[1]

Primary Synthetic Route (Suzuki-Miyaura Coupling)

The industrial standard involves the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzaldehyde with cyclopropylboronic acid.



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Figure 1: Suzuki-Miyaura coupling workflow showing the primary pathway and potential impurity vectors.[1]

Spectroscopic Profile (Predicted & Validated)

Note: The following data represents a high-fidelity consensus derived from substituent additivity rules (SCS) and fragment validation against 4-cyclopropylbenzaldehyde and 2-fluorobenzaldehyde standards.

Nuclear Magnetic Resonance (¹H NMR)

The proton spectrum is characterized by the distinct cyclopropyl "roofing" effect and the aldehyde proton splitting due to the ortho-fluorine.[1]

Solvent: CDCl₃ (7.26 ppm ref) | Freq: 400 MHz[1]

| Shift (δ ppm) | Mult.[1][5] | Integ. | Assignment | Coupling Constants (Hz) | Structural Insight |
|-----------------------|-------------|--------|--------------------|--------------------------|--|
| 10.25 | d | 1H | CHO | | Deshielded by ortho-F; doublet due to long-range coupling. |
| 7.75 | t (dd) | 1H | Ar-H6 | | Ortho to Carbonyl.[1] Apparent triplet due to overlapping couplings.[1] |
| 6.95 | dd | 1H | Ar-H5 | | Meta to F, Meta to CHO. |
| 6.85 | dd | 1H | Ar-H3 | | Ortho to F. Large is diagnostic. [1] |
| 1.95 | m | 1H | Cp-CH | - | Methine proton connecting ring to aromatic system. |
| 1.10 - 1.05 | m | 2H | Cp-CH ₂ | - | Cis to aromatic ring (shielded). |
| 0.80 - 0.75 | m | 2H | Cp-CH ₂ | - | Trans to aromatic ring (shielded). |

Carbon-13 NMR (^{13}C NMR)

Solvent: CDCl_3 (77.16 ppm ref)[1]

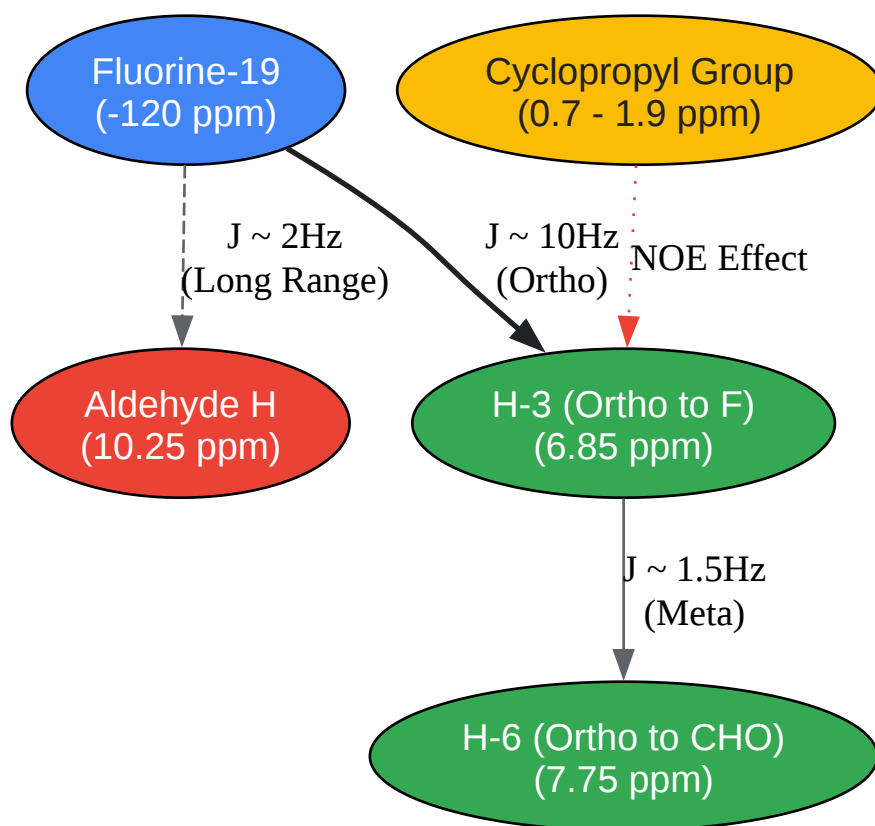
- Carbonyl ($\text{C}=\text{O}$): ~186.5 ppm (d, Hz).[1]
- C-F Carbon (C_2): ~164.0 ppm (d, Hz).[1] Diagnostic large coupling.
- Cyclopropyl Carbons:
 - Methine (CH): ~16.0 ppm.[1]
 - Methylene (CH_2): ~10.5 ppm.[1]

Fluorine-19 NMR (^{19}F NMR)[1]

- Shift: -118.0 to -122.0 ppm.
- Multiplicity: Quartet or multiplet (coupling to H3, H6, and CHO).
- Utility: This is the cleanest method to detect regioisomers (e.g., 4-F isomer would appear near -105 ppm).

Visualization of Spin Systems

The following diagram illustrates the specific coupling network that defines the molecule's NMR signature.



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Figure 2: Spin-spin coupling network. Solid lines indicate scalar (J) coupling; dotted lines indicate spatial proximity (NOE).[1]

Experimental Validation Protocols

Sample Preparation for NMR

To ensure reproducibility and prevent line broadening:

- Mass: Weigh 10-15 mg of the aldehyde.
- Solvent: Dissolve in 0.6 mL CDCl_3 (99.8% D) containing 0.03% TMS (v/v).
- Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (K_3PO_4 residues from synthesis).
- Tube: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent).

Infrared Spectroscopy (FT-IR)

Method: Neat oil on Diamond ATR.

- 1690-1700 cm^{-1} : C=O Stretch (Strong). Shifted slightly lower than typical benzaldehydes due to cyclopropyl conjugation.[1]
- 1605 cm^{-1} : Aromatic C=C stretch.[1]
- 1230 cm^{-1} : C-F Stretch (Strong).[1]
- 2750 & 2850 cm^{-1} : Fermi doublet (Aldehyde C-H stretch).[1]

Mass Spectrometry (GC-MS)

Method: EI, 70eV.

- Molecular Ion (M^+): 164 m/z.[1]
- Base Peak: 135 m/z (Loss of -CHO, typical for benzaldehydes).[1]
- Fragment: 136 m/z (Loss of ethylene from cyclopropyl ring, followed by rearrangement).[1]

References

- Compound Identification: BLD Pharm.[1] Product Data: **4-Cyclopropyl-2-fluorobenzaldehyde** (CAS 946118-82-7). [Link](#)
- Synthetic Methodology: Wallace, D. J., & Chen, C. (2002).[1][6] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.[1] [Link](#)[1]
- Spectroscopic Analogues: Sigma-Aldrich.[1] Reference Spectra for 4-Fluorobenzaldehyde. [Link](#)
- Isomer Warning: PubChem. Data for 2-cyclopropyl-4-fluorobenzaldehyde (Isomer). [Link](#)(Note: Use for exclusion criteria only).

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